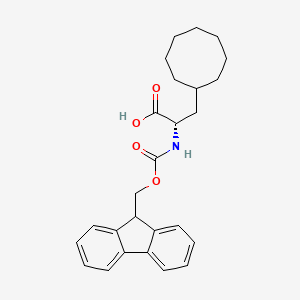
(2S)-3-cyclooctyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-cyclooctyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclooctyl group and a fluorenylmethoxycarbonyl (Fmoc) group. The presence of these groups imparts specific chemical properties that make it valuable for research and industrial applications.
準備方法
The synthesis of (2S)-3-cyclooctyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the cyclooctyl group: This step involves the cyclization of a suitable precursor to form the cyclooctyl ring.
Introduction of the Fmoc group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.
Coupling reaction: The final step involves coupling the cyclooctyl group with the Fmoc-protected amino acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated synthesizers for large-scale production.
化学反応の分析
(2S)-3-cyclooctyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The Fmoc group can be selectively removed under basic conditions (e.g., piperidine in DMF), allowing for further functionalization of the amino group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon.
科学的研究の応用
(2S)-3-cyclooctyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Research on this compound includes its potential use as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of (2S)-3-cyclooctyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group that can be selectively removed to expose the amino group, allowing for subsequent reactions. The cyclooctyl group imparts hydrophobic properties, which can influence the compound’s interaction with biological membranes and proteins.
類似化合物との比較
(2S)-3-cyclooctyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can be compared with other similar compounds, such as:
(2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid: This compound also contains an Fmoc group but has a quinolinyl group instead of a cyclooctyl group.
(2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-hydroxybutanoic acid: This compound has a hydroxybutanoic acid moiety instead of a cyclooctyl group.
The uniqueness of this compound lies in its specific combination of the cyclooctyl and Fmoc groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C26H31NO4 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
(2S)-3-cyclooctyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H31NO4/c28-25(29)24(16-18-10-4-2-1-3-5-11-18)27-26(30)31-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h6-9,12-15,18,23-24H,1-5,10-11,16-17H2,(H,27,30)(H,28,29)/t24-/m0/s1 |
InChIキー |
DUHPOFYVRSSPPI-DEOSSOPVSA-N |
異性体SMILES |
C1CCCC(CCC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
C1CCCC(CCC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


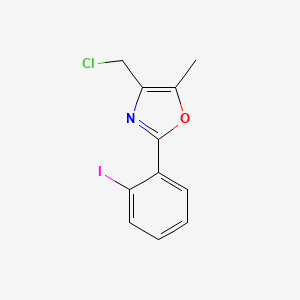
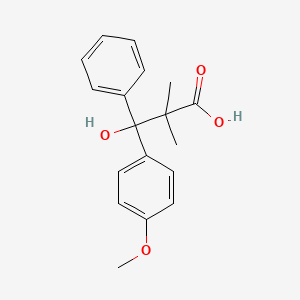


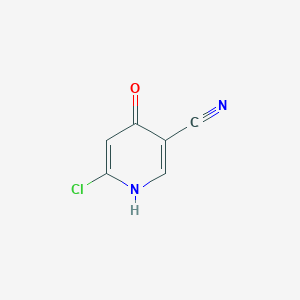
![2-[N-(diphenylphosphinothioylamino)-C-methyl-carbonimidoyl]thiophene](/img/structure/B12331945.png)
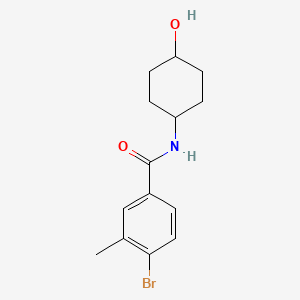
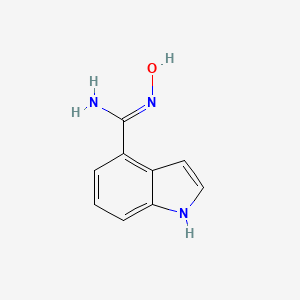
![3-(6-Methoxy-1,3-benzodioxol-5-yl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-f]chromen-4-one](/img/structure/B12331952.png)

![N,N-dimethyl-3-[(3-naphthalen-1-ylsulfonyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)oxy]propan-1-amine](/img/structure/B12331974.png)
![2(1H)-Pyridinone, 3-(2-ethenyl-4,6-dimethylcyclohexyl)-1,4-dihydroxy-,[1S-(1a,2b,4b,6b)]-](/img/structure/B12331977.png)
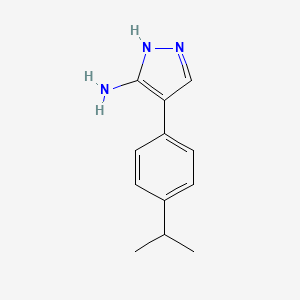
![(1R,2S,3R)-(+)-3-[N-(Benzenesulfonyl)-N-(3,5-dimethyl-phenyl)amino]-2-bornanol](/img/structure/B12331990.png)
